molecular formula C12H17NO2S B2495871 N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1215398-27-8

N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2495871
CAS No.: 1215398-27-8
M. Wt: 239.33
InChI Key: SDEQYAYXWDEBKL-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a cyclopentyl group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide formation: The final step involves the formation of the acetamide group, which can be done through amidation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the cyclopentyl group.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine.

    Substitution: Substitution reactions can occur at the thiophene ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Exploration as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-((1-hydroxycyclohexyl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure with a cyclohexyl group instead of cyclopentyl.

    N-((1-hydroxycyclopentyl)methyl)-2-(furan-2-yl)acetamide: Similar structure with a furan ring instead of thiophene.

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the specific combination of its cyclopentyl group, thiophene ring, and acetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-11(8-10-4-3-7-16-10)13-9-12(15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEQYAYXWDEBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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